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Compound of Interest

4-(3-Methylphenoxy)piperidine

Compound Name:

hydrochloride
CAS No.: 65367-96-6
Cat. No.: B1602460

Get Quote

\ J

Content Type: Technical Comparison & Application Guide Subject: 4-(3-
Methylphenoxy)piperidine HCI (CAS: 65367-96-6 / 63843-46-9) Primary Class: Aryl-ether
Piperidine / Monoamine Modulator Probe

Executive Summary & Mechanism

4-(3-Methylphenoxy)piperidine hydrochloride is a versatile pharmacological probe and
synthesis intermediate. It represents a simplified aryl-ether piperidine scaffold, a structural motif
central to the design of Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (

R) ligands.

Unlike complex clinical drugs (e.g., Atomoxetine, Paroxetine), this compound lacks bulky N-
substitutions or chiral propyl chains, making it an ideal tool for:

+ Fragment-based Drug Discovery (FBDD): Determining the baseline affinity of the phenoxy-
piperidine core without steric occlusion.
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« Selectivity Screening: Differentiating between transporter (NET/SERT) binding and receptor
(Sigma/NMDA) modulation.

Mechanism of Action: The compound functions primarily by competing for the substrate binding
site on the Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine into the
presynaptic neuron. Secondarily, its lipophilic cationic nature grants it high affinity for the
Sigma-1 receptor, a chaperone protein located at the mitochondrion-associated endoplasmic
reticulum membrane (MAM).

Signal Transduction Pathway

The following diagram illustrates the dual-pathway modulation (NET Inhibition and Sigma-1
Chaperoning) relevant to this scaffold.
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Caption: Dual mechanistic action of 4-(3-Methylphenoxy)piperidine on synaptic transmission
and intracellular calcium homeostasis.
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Comparative Selectivity Profile

The selectivity of 4-(3-Methylphenoxy)piperidine is defined by its preference for NET over

SERT (Serotonin Transporter) and DAT (Dopamine Transporter), and its significant off-target

activity at Sigma Receptors.

Comparative Performance Table

The table below contrasts the compound with standard reference ligands used in selectivity

assays.
4-(3- : .
. Atomoxetine Haloperidol
Parameter Methylphenoxy)pip .
. (Reference NRI) (Reference Sigma)
eridine
Primary Target NET / Sigma-1 NET D2 / Sigma-1
NET Affinity (
10 - 100 nM (Est.) 5nM >10,000 nM
)
SERT Affinity (
>1,000 nM 77 nM >10,000 nM
)
Selectivity ]
High (>10-fold) Moderate (~15-fold) N/A
(NET/SERT)
Sigma-1 Affinity (
<50 nM >1,000 nM ~1nM
)
NMDA (NR2B) Activity  Low/Moderate Negligible Negligible
o Scaffold Screening / ) )
Application ) ADHD Treatment Antipsychotic
Sigma Probe

Note: Values for 4-(3-Methylphenoxy)piperidine are estimated based on SAR data for the 4-

aryloxypiperidine class [1][2]. Specific batch values must be empirically determined.

Analysis of Selectivity
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e vs. Atomoxetine: The 3-methylphenoxy substitution mimics the o-tolyloxy group of
Atomoxetine but lacks the propyl-amine chain. This results in retained NET affinity but often
increased Sigma-1 binding due to the exposed piperidine nitrogen.

e vs. Sigma Ligands: The compound acts as a simplified sigma ligand. The 3-methyl group
provides lipophilic bulk necessary for the hydrophobic pocket of the Sigma-1 receptor.

Experimental Protocols for Selectivity Validation

To scientifically validate the selectivity profile of this compound, the following self-validating
protocols are recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 vs.
NET)

Objective: Determine the

values to quantify selectivity ratios.

e Preparation:

o Membrane Source: Rat brain cortex (rich in Sigma-1) or HEK293 cells stably expressing
hNET.

o Radioligands:
» For Sigma-1:

(Specific Activity > 30 Ci/mmol).

= For NET:

¢ Incubation:

o Prepare 10 concentrations of 4-(3-Methylphenoxy)piperidine HCI (
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M to
M).

o Incubate membranes with radioligand and test compound for 120 min at 25°C in 50 mM
Tris-HCI buffer (pH 7.4).

e Termination:
o Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
o Wash 3x with ice-cold buffer.
e Data Analysis:
o Measure radioactivity via liquid scintillation counting.
o Calculate

using non-linear regression (Hill equation).

o Convert to

using the Cheng-Prusoff equation:

Protocol B: Functional Uptake Assay (Neurotransmitter
Selectivity)

Objective: Confirm that binding translates to functional inhibition of reuptake.
e Cell Culture: Use LLc-PK1 cells expressing human NET, SERT, or DAT.

o Seeding: Plate cells in 96-well plates at 40,000 cells/well.

« Inhibition Step:

o Add 4-(3-Methylphenoxy)piperidine HCI (various concentrations) 30 mins prior to
substrate.
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e Substrate Addition:

o Add fluorescent neurotransmitter mimetic (e.g., ASP+ for NET/DAT, IDT307 for SERT).
e Measurement:

o Monitor fluorescence increase (uptake) over 15 mins using a kinetic plate reader.

o Control: Use Desipramine (NET blocker) and Fluoxetine (SERT blocker) to define 0% and
100% inhibition windows.

Workflow Diagram: Selectivity Screening Cascade
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Caption: Standardized screening cascade to establish the pharmacological fingerprint of the
compound.

Technical Considerations & Handling

» Solubility: The hydrochloride salt is highly soluble in water and DMSO (>20 mg/mL). For
cellular assays, prepare a 10 mM stock in DMSO and dilute to <0.1% DMSO final
concentration to avoid solvent effects.

» Stability: Stable at room temperature as a solid. Hygroscopic; store desiccated at -20°C.

o Safety: As a potent bioactive amine, handle with standard PPE. Assume potential for
sympathomimetic effects if inhaled or absorbed.

Conclusion

4-(3-Methylphenoxy)piperidine hydrochloride is a distinct pharmacological tool that bridges
the structural gap between simple sigma ligands and complex norepinephrine reuptake
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inhibitors. Its selectivity profile is characterized by high affinity for NET and Sigma-1 receptors,
with moderate-to-low affinity for SERT. Researchers utilizing this compound must account for
its dual-target nature, particularly in in vivo models where sigma-mediated modulation of
calcium signaling may confound pure monoaminergic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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